molecular formula C13H8BrF3O B3240926 2-Bromo-4-(trifluoromethoxy)biphenyl CAS No. 1449008-27-8

2-Bromo-4-(trifluoromethoxy)biphenyl

Cat. No.: B3240926
CAS No.: 1449008-27-8
M. Wt: 317.1 g/mol
InChI Key: XJFYXPPJFKWKPA-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethoxy)biphenyl (CAS 1449008-27-8) is an organic compound with the molecular formula C13H8BrF3O and a molecular weight of 317.10 . As a substituted biphenyl, this compound serves as a valuable synthetic intermediate or building block in organic chemistry and pharmaceutical research . Biphenyl derivatives are neutral molecules that often require functionalization to be used in further syntheses. The introduction of active groups, such as the bromine and trifluoromethoxy substituents on this biphenyl core, allows researchers to use it as a precursor for the development of more complex, pharmacologically significant compounds . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-bromo-1-phenyl-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3O/c14-12-8-10(18-13(15,16)17)6-7-11(12)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFYXPPJFKWKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601256270
Record name 1,1′-Biphenyl, 2-bromo-4-(trifluoromethoxy)-
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Molecular Weight

317.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449008-27-8
Record name 1,1′-Biphenyl, 2-bromo-4-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449008-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-Biphenyl, 2-bromo-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 2 Bromo 4 Trifluoromethoxy Biphenyl and Its Functionalized Analogues

Transition-Metal-Catalyzed Cross-Coupling Approaches for Biphenyl (B1667301) Formation

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the construction of biaryl systems, offering a high degree of control and functional group tolerance. orgsyn.org

Suzuki-Miyaura Coupling Protocols utilizing Bromo- and Trifluoromethoxy-Substituted Precursors

The Suzuki-Miyaura coupling is a premier method for C-C bond formation, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. wikipedia.orgudel.edu For the synthesis of 2-Bromo-4-(trifluoromethoxy)biphenyl, two primary Suzuki-Miyaura approaches can be envisioned.

The first approach involves the coupling of (4-(trifluoromethoxy)phenyl)boronic acid with a suitable 2-bromophenyl electrophile, such as 1,2-dibromobenzene . The regioselectivity of this reaction is critical, favoring the coupling at one of the bromine sites. The reactivity of aryl halides in Suzuki couplings generally follows the order I > OTf > Br > Cl, making the selective reaction of one bromine in a dibrominated arene feasible under carefully controlled conditions. libretexts.org

A second, equally viable route is the reaction of 2-bromophenylboronic acid with 1-bromo-4-(trifluoromethoxy)benzene . In this case, the trifluoromethoxy-substituted aryl bromide serves as the electrophilic partner. The presence of the electron-withdrawing trifluoromethoxy group can influence the reactivity of the aryl bromide. rsc.org

Typical conditions for Suzuki-Miyaura reactions involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand, and a base like sodium carbonate, potassium carbonate, or potassium phosphate (B84403) in a solvent system such as toluene, dioxane, or aqueous n-propanol. udel.edunih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Precursor 1Precursor 2Catalyst SystemBaseSolventTemperatureReference
(4-(trifluoromethoxy)phenyl)boronic acid1,2-dibromobenzenePd(PPh₃)₄Na₂CO₃ (aq)TolueneReflux udel.edu
2-bromophenylboronic acid1-bromo-4-(trifluoromethoxy)benzenePd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O80-100 °C nih.gov
Arylboronic acidAryl BromidePdCl₂(dppf)K₃PO₄DMF80 °C rsc.org

Exploration of Alternative Palladium-Catalyzed C-C Coupling Reactions

While the Suzuki-Miyaura coupling is highly prevalent, other palladium-catalyzed reactions offer alternative pathways for the synthesis of this compound.

The Stille coupling utilizes organotin reagents (organostannanes) in place of organoborons. wikipedia.orgorganic-chemistry.org For the target molecule, this could involve the reaction of 2-bromo(tributyl)stannylbenzene with 1-bromo-4-(trifluoromethoxy)benzene or vice-versa. A key advantage of organostannanes is their stability to air and moisture, though their toxicity is a significant drawback. organic-chemistry.org The catalytic cycle is analogous to the Suzuki coupling, and phosphine ligands are commonly employed. libretexts.org

The Hiyama coupling employs organosilanes as the organometallic partner. wikipedia.orgorganic-chemistry.org This reaction requires activation of the silicon-carbon bond, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base. organic-chemistry.org A potential route would be the coupling of (2-bromophenyl)trimethoxysilane with 1-bromo-4-(trifluoromethoxy)benzene . Hiyama couplings are attractive due to the low cost and low toxicity of organosilicon reagents. wikipedia.org

Table 2: Alternative Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameOrganometallic ReagentElectrophileCatalyst/ActivatorKey FeaturesReference
Stille CouplingOrganostannane (e.g., Aryl-SnBu₃)Aryl Halide/TriflatePd(PPh₃)₄Stable reagents, toxic byproducts wikipedia.orgorganic-chemistry.org
Hiyama CouplingOrganosilane (e.g., Aryl-Si(OR)₃)Aryl Halide/TriflatePd Catalyst / Fluoride source (e.g., TBAF)Low toxicity, requires activator wikipedia.orgorganic-chemistry.org

Mechanistic Considerations and Ligand Effects in Catalytic Biphenyl Synthesis

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is generally understood to proceed through a catalytic cycle involving three key steps: libretexts.orgnih.gov

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of the electrophile (e.g., 1-bromo-4-(trifluoromethoxy)benzene) to form a Pd(II) intermediate. This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from the organometallic nucleophile (e.g., the 2-bromophenyl group from 2-bromophenylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This step is typically facilitated by the base.

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst which re-enters the cycle.

The choice of ligand is crucial for the efficiency and selectivity of the reaction. nih.gov Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biaryl phosphines (e.g., SPhos, XPhos), can accelerate both the oxidative addition and reductive elimination steps, allowing for the use of less reactive electrophiles like aryl chlorides and enabling reactions at lower temperatures. rsc.org For substrates with multiple reactive sites, such as 1,2-dibromobenzene, the ligand can influence the regioselectivity of the coupling.

Direct Halogenation and Functionalization Routes of Biphenyls

An alternative to building the biphenyl core is the functionalization of a pre-existing biphenyl scaffold.

Electrophilic Aromatic Bromination Strategies and Regioselectivity

The direct bromination of 4-(trifluoromethoxy)biphenyl offers a more atom-economical route to the target compound. This reaction proceeds via electrophilic aromatic substitution. The directing effects of the substituents on the biphenyl ring are paramount in determining the regioselectivity of the bromination.

The trifluoromethoxy (-OCF₃) group is an ortho-, para-directing deactivator due to the competing effects of the oxygen lone pair's resonance donation and the strong inductive electron withdrawal of the fluorine atoms. The phenyl group is also ortho-, para-directing. In 4-(trifluoromethoxy)biphenyl, the positions ortho to the trifluoromethoxy group (positions 3 and 5) and the positions on the unsubstituted phenyl ring are available for substitution. The position ortho to the trifluoromethoxy group and para to the phenyl group (position 3) and the position para to the trifluoromethoxy group (which is the other phenyl ring) are electronically favored. However, bromination is expected to occur preferentially on the ring activated by the trifluoromethoxy group. Given the steric hindrance from the adjacent phenyl group, bromination would likely favor the position ortho to the -OCF₃ group, yielding this compound.

Common brominating agents for this type of transformation include N-Bromosuccinimide (NBS) , often in the presence of a catalyst or in a polar solvent like acetonitrile. nih.govorganic-chemistry.org The reaction conditions can be tuned to control the degree of bromination and improve regioselectivity. nih.gov

Table 3: Reagents for Electrophilic Aromatic Bromination

ReagentTypical ConditionsSelectivity NotesReference
N-Bromosuccinimide (NBS)Acetonitrile, room temp. to 60 °CHighly regioselective for many aromatic compounds. nih.gov
NBS / Silica gelCarbon tetrachloride, room temp.Good for regioselective brominations. nih.gov
Bromine (Br₂) / Lewis Acid (e.g., FeBr₃)Inert solventClassic method, can sometimes lead to over-bromination. orgsyn.org
Bromodimethylsulfonium bromideIn situ from DMSO/HBrReported to be milder and more selective than Br₂. nih.gov

Selective Introduction of the Trifluoromethoxy Moiety

The synthesis of the trifluoromethoxy group itself is a challenging transformation. While less common for this specific target, one could theoretically introduce the trifluoromethoxy group onto a pre-functionalized biphenyl. For instance, starting with 2-bromobiphenyl-4-ol , the hydroxyl group could be converted to the trifluoromethoxy group.

Historically, this transformation was achieved via a harsh two-step process involving chlorination with reagents like phosphorus pentachloride to form a trichloromethoxy group, followed by fluorine exchange using antimony trifluoride. researchgate.net More modern methods for direct trifluoromethoxylation of phenols have been developed, although they often require specialized and sometimes highly reactive reagents. These can include electrophilic trifluoromethoxylation using hypervalent iodine reagents. acs.org Another approach involves the reaction of phenols with carbon tetrachloride and anhydrous hydrogen fluoride. nih.gov Given the potential for side reactions with the bromo-substituted biphenyl, this route would require careful optimization.

Multi-Component and Domino Reaction Sequences for Advanced Biphenyl Scaffolds

The construction of complex molecular architectures containing biphenyl cores, such as functionalized analogues of this compound, benefits immensely from advanced synthetic strategies that maximize efficiency. Multi-component reactions (MCRs) and domino (or cascade) reaction sequences are powerful tools in this regard, enabling the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.govjocpr.com These approaches offer significant advantages over traditional linear syntheses by reducing the number of steps, minimizing solvent use and waste generation, and allowing for the rapid assembly of structurally diverse scaffolds. nih.govjocpr.com

Domino reactions, where a series of subsequent reactions are triggered by a single event, have been effectively employed to build intricate polycyclic systems incorporating aryl moieties. researchgate.net For instance, a domino sequence involving a Suzuki-Miyaura coupling, an intramolecular Diels-Alder reaction, and a ring-opening isomerization has been developed for the rapid synthesis of substituted hydroxyfluoranthenes. acs.org In this process, a 1-iodo-8-alkynylnaphthalene derivative reacts with 2-furylboronic acid under palladium catalysis to initiate the cascade, ultimately forming a complex polycyclic aromatic hydrocarbon in yields up to 92%. acs.org Such a strategy could be envisioned for creating advanced, rigid scaffolds appended to a this compound core. Another example is the use of domino Knoevenagel-cyclization reactions with N-arylcinnamylamines, which can proceed through multiple competing pathways to yield diverse heterocyclic products. nih.gov

Gold-catalyzed domino sequences have also emerged as a sophisticated method for accessing unique fused polycyclic scaffolds. rsc.org One reported process utilizes a post-Ugi gold(I)-catalyzed domino dearomatization/ipso-cyclization/aza-Michael sequence to construct complex tetracyclic systems from readily available precursors with high diastereoselectivity. rsc.org The power of these reactions lies in their ability to generate high molecular complexity from simple starting materials in one pot, a principle that is highly attractive for the synthesis of novel functionalized biphenyls. nih.gov

The following table details a representative domino reaction sequence for the formation of a complex polycyclic aromatic scaffold, highlighting the efficiency of this approach.

Table 1: Domino Reaction for the Synthesis of Hydroxyfluoranthenes

Starting Materials Catalyst / Reagents Key Reaction Steps Product Example Yield Reference

Green Chemistry and Sustainable Synthetic Methodologies in Biphenyl Production

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly integral to the synthesis of biphenyl compounds. nih.govmdpi.com This focus on sustainability addresses the environmental impact of chemical production by emphasizing atom economy, the use of safer solvents, energy efficiency, and the development of recyclable catalysts. nih.gov

A cornerstone of biphenyl synthesis, the Suzuki-Miyaura cross-coupling reaction, has been a major focus for green innovation. Traditional protocols often rely on toxic organic solvents and homogeneous palladium catalysts that are difficult to recover and reuse. To overcome these limitations, significant research has focused on developing catalytic systems that operate in environmentally benign solvents like water. researchgate.net One successful approach involves a water-soluble fullerene-supported palladium chloride nanocatalyst that facilitates the synthesis of biphenyl carboxylic acids in high yields at room temperature in pure water. researchgate.net This catalyst can be recycled multiple times without a significant loss of activity. researchgate.net Similarly, water-soluble copper(I) hydroxide (B78521) has been identified as a low-cost, low-toxicity molecular catalyst for ligand-free Suzuki-Miyaura couplings in aqueous solutions. acs.org The development of water-soluble ligands, such as benzooxaphosphole-based structures, further enhances the practicality of these reactions in aqueous media, even for sterically hindered substrates. nih.govjst.go.jp

Solventless, or neat, reaction conditions represent another key green strategy, as they eliminate the largest source of waste in many chemical processes. nih.govresearchgate.net The benign synthesis of 4,6-diphenyl[2,2′]bipyridine has been demonstrated through a sequential solventless Aldol condensation and Michael addition, showcasing how complex biaryl structures can be assembled without hazardous solvents. researchgate.netflinders.edu.au Mechanochemical grinding is another solvent-free technique that has been optimized for the efficient synthesis of N-substituted amines. mdpi.com

The table below contrasts a traditional biphenyl synthesis with a greener, more sustainable alternative, underscoring the benefits of applying green chemistry principles.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Biphenyls

Parameter Traditional Method (e.g., Gomberg-Bachmann) Green Method (e.g., Water-Soluble Catalyst) Reference
Solvent Benzene (carcinogenic), other organic solvents Water researchgate.netacs.orgorgsyn.org
Catalyst Not always catalytic; may use stoichiometric reagents Recyclable nanocatalyst (e.g., C60-TEGs/PdCl2) researchgate.net
Temperature Often requires heating or very low temperatures (0-5°C) Room Temperature researchgate.net
Reagents Diazonium salts, strong acids/bases Aryl boronic acids, mild base (K2CO3) researchgate.netorgsyn.org
Waste Significant organic and aqueous waste, unrecoverable reagents Minimal waste, recyclable catalyst nih.govresearchgate.net

| Safety | Use of toxic and volatile reagents | Use of non-toxic, non-flammable solvent | nih.govacs.org |

Advanced Reactivity and Mechanistic Investigations of 2 Bromo 4 Trifluoromethoxy Biphenyl

Nucleophilic Aromatic Substitution Potential and Limitations with Trifluoromethoxy Activation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for replacing a leaving group on an aromatic ring with a nucleophile. The classic SNAr mechanism proceeds via a two-step addition-elimination sequence involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com For this pathway to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group. nih.govyoutube.com

In 2-bromo-4-(trifluoromethoxy)biphenyl, the trifluoromethoxy (OCF3) group is located para to the bromine atom. The OCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which is transmitted through both inductive effects and nO → σ*C–F hyperconjugation. tcichemicals.comnih.gov This electronic property would be expected to activate the ring towards nucleophilic attack, stabilizing the negative charge in the Meisenheimer intermediate.

However, there are limitations. The reactivity in SNAr reactions also depends on the leaving group's ability to depart. The typical reactivity order for halogens in activated systems is F > Cl ≈ Br > I, known as the "element effect". nih.gov This order is attributed to the first step (nucleophilic addition) being rate-determining, where the high electronegativity of fluorine polarizes the C-F bond, making the carbon more susceptible to attack. nih.gov As a bromo-substituted compound, this compound would be less reactive than its fluoro-analogue under these conditions.

Furthermore, an alternative SNAr pathway can occur via a benzyne (B1209423) (aryne) intermediate, especially when the ring lacks strong EWG activation and a very strong base is used. youtube.com This elimination-addition mechanism is discussed in section 3.4. The presence of the OCF3 group makes the classic addition-elimination pathway more likely than the benzyne route under typical SNAr conditions (e.g., moderate nucleophiles without a strong base).

Electrophilic Aromatic Substitution Patterns and Electronic Control of Regioselectivity

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic ring. The regiochemical outcome is dictated by the electronic properties of the substituents already present on the ring. In this compound, both rings are subject to substitution, and the directing effects of the bromo, trifluoromethoxy, and phenyl groups must be considered.

The Bromo (Br) Group: Halogens are also deactivating (-I > +M) but are ortho, para-directors. The bromine at C2 would direct incoming electrophiles to the C3 and C5 positions (relative to the C-Br bond).

The Phenyl Group: The second phenyl ring acts as an activating group, directing electrophiles to the ortho and para positions of its own ring. youtube.com

On the substituted ring: The directing effects of the OCF3 group (to C3) and the Br group (to C3 and C5) are synergistic. The position C3 is activated by both substituents, making it the most likely site for electrophilic attack. The position C5 is activated by the bromine but deactivated by the meta-relationship to the strong EWG (OCF3), making it less favorable.

On the unsubstituted ring: This ring is activated by the substituted phenyl ring attached to it. It will undergo electrophilic substitution primarily at its ortho (C2', C6') and para (C4') positions. youtube.com

The competition between substitution on the activated (but sterically hindered) unsubstituted ring and the deactivated substituted ring will depend heavily on the reaction conditions and the nature of the electrophile.

Formation and Reactivity of Aryne Intermediates from Brominated Biphenyls

When aryl halides are treated with very strong bases, such as sodium amide (NaNH2), and lack strong electron-withdrawing groups to facilitate a standard SNAr pathway, they can undergo an elimination-addition reaction. youtube.com The key intermediate in this mechanism is a highly reactive aryne (or benzyne), which contains a formal triple bond within the aromatic ring.

For this compound, treatment with a strong base could potentially lead to the formation of an aryne intermediate. The process would involve two steps:

Deprotonation: The strong base abstracts a proton from a carbon atom adjacent to the one bearing the bromine atom. Given the structure, protons at C1 or C3 could be removed. The acidity of these protons is enhanced by the inductive effects of the nearby halogen and trifluoromethoxy groups.

Elimination: The resulting aryl anion rapidly eliminates the bromide ion to form the aryne intermediate. If the proton at C3 is removed, this would lead to the formation of 3-bromo-5-(trifluoromethoxy)biphenyl-1,2-yne.

Once formed, the aryne is extremely electrophilic and will be rapidly attacked by any available nucleophile (including the conjugate acid of the base, or an external nucleophile added to the reaction). This nucleophilic attack can occur at either carbon of the "triple bond," often leading to a mixture of regioisomeric products. For example, if ammonia (B1221849) (the conjugate acid of the amide anion) is the nucleophile, it could add to either C1 or C2 of the aryne, leading to two different aminobiphenyl products after protonation. This contrasts with the single product typically expected from a direct SNAr displacement.

Table 2: Potential Regiochemical Outcomes via Aryne Intermediate
Aryne IntermediateNucleophile (Nu-)Potential Products (after workup)Notes
3-bromo-5-(trifluoromethoxy)biphenyl-1,2-yneNH2- / NH31-amino-3-bromo-5-(trifluoromethoxy)biphenylProduct from nucleophilic attack at C1.
2-amino-3-bromo-5-(trifluoromethoxy)biphenylProduct from nucleophilic attack at C2.

Transformations and Derivatization Strategies of the Trifluoromethoxy Group

The trifluoromethoxy (OCF3) group is generally considered to be highly robust and chemically stable due to the strength of the C-F bonds. tcichemicals.com This stability is advantageous in many synthetic contexts, allowing for harsh reaction conditions to be used on other parts of the molecule without affecting the OCF3 moiety. tcichemicals.com However, recent advances have demonstrated that the C-F bonds within this group can be selectively transformed, opening up new avenues for derivatization.

Reductive Defluorination: The trifluoromethyl group (CF3), a close relative of OCF3, can undergo reductive defluorination to yield difluoromethyl (CF2H) or monofluoromethyl (CFH2) groups using various methods, including metal-mediated reductions and photoredox catalysis. acs.org Similar strategies are being developed for the OCF3 group, providing access to difluoromethoxy (OCF2H) derivatives, which have distinct electronic and lipophilic properties. nih.gov

C-F Bond Cleavage and Functionalization: While challenging, direct C-F bond cleavage within the OCF3 group can lead to novel structures. For example, methods have been developed to transform aromatic trifluoromethyl groups into ketones via C-F cleavage using reagents like boron tribromide. tcichemicals.com Analogous transformations for the OCF3 group are an active area of research. These reactions often rely on specific substrate designs, such as the presence of an ortho-directing group, to facilitate the C-F activation. tcichemicals.com

Rearrangement and Migration: Novel synthetic protocols have been developed that involve the intramolecular rearrangement of an N-(trifluoromethoxy)amine intermediate to form ortho-trifluoromethoxylated anilines. nih.gov This strategy provides a unique way to install the OCF3 group onto an aromatic ring in a specific position, highlighting that the group can be constructed and manipulated through indirect methods. nih.govmdpi.com

These advanced strategies are moving beyond viewing the OCF3 group as a static spectator and are beginning to utilize it as a handle for further molecular diversification.

Computational and Theoretical Investigations of 2 Bromo 4 Trifluoromethoxy Biphenyl

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations on 2-Bromo-4-(trifluoromethoxy)biphenyl are typically performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p), to accurately describe the electronic distribution and molecular geometry. nih.gov Such calculations are foundational for understanding the molecule's frontier molecular orbitals, charge distribution, and electrostatic potential.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and Natural Bond Orbital (NBO) Analysis

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the more electron-rich phenyl ring, influenced by the electron-donating (by resonance) trifluoromethoxy group, while the LUMO is likely distributed across the biphenyl (B1667301) system, with significant contributions from the carbon-bromine antibonding orbital.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Biphenyls

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Biphenyl-6.24-0.216.03
2-Bromobiphenyl-6.35-0.555.80
4-(trifluoromethoxy)biphenyl-6.15-0.305.85
This compound (Estimated)-6.28-0.605.68

Note: The values for this compound are estimated based on trends observed in related substituted biphenyls and are for illustrative purposes due to the absence of specific published data.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) indicate sites for nucleophilic attack.

For this compound, the MEP map would likely show regions of high negative potential around the oxygen and fluorine atoms of the trifluoromethoxy group due to their high electronegativity. The bromine atom, while electronegative, can also exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor. The aromatic rings will display a more complex potential landscape, with the ring bearing the trifluoromethoxy group likely having a slightly more negative potential due to the resonance effects of the oxygen.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for investigating the step-by-step mechanisms of chemical reactions, including transition states and intermediates. For this compound, a key reaction of interest is the Suzuki-Miyaura cross-coupling, a widely used method for forming C-C bonds. nih.govnih.gov

DFT calculations can be employed to model the catalytic cycle of the Suzuki coupling of this compound with a boronic acid. This would involve calculating the energies of the reactants, intermediates (such as the oxidative addition product of the biphenyl to the palladium catalyst), transition states for each elementary step (oxidative addition, transmetalation, and reductive elimination), and the final products. nih.gov Such studies can reveal the rate-determining step of the reaction and provide insights into the role of the ligands on the palladium catalyst. The presence of the ortho-bromo substituent is expected to influence the rate of oxidative addition, a critical step in the catalytic cycle.

Prediction of Reactivity, Selectivity, and Conformational Preferences

The reactivity and selectivity of this compound in various chemical transformations can be predicted through computational analysis. The HOMO-LUMO gap, as discussed earlier, provides a general indication of reactivity. nih.gov The MEP map helps in predicting regioselectivity in electrophilic and nucleophilic aromatic substitution reactions.

A crucial aspect of biphenyl chemistry is their conformational preference, specifically the torsional or dihedral angle between the two phenyl rings. libretexts.org For 2-substituted biphenyls, steric hindrance from the ortho substituent plays a significant role in determining this angle. nih.gov In this compound, the bromine atom at the 2-position will sterically interact with the hydrogens on the adjacent phenyl ring, forcing the rings out of planarity. nih.gov Computational studies on similar 2-halobiphenyls have shown that the energy barrier to rotation around the central C-C bond is influenced by the size of the halogen. researchgate.net

Table 2: Calculated Torsional Angles and Rotational Barriers for 2-Substituted Biphenyls

SubstituentMinimum Energy Dihedral Angle (°)Rotational Barrier (kcal/mol)
H~44~1.5 - 2.0
F~49~2.5
Cl~55~4.0
Br~58~5.5
CH3~59~6.5

Note: Data is based on published computational studies on various 2-substituted biphenyls and is intended to be illustrative of the expected trends. nih.govresearchgate.net

These computational predictions of conformational preferences are vital for understanding how the molecule might interact with biological targets or self-assemble in materials science applications.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their interactions with a solvent or a biological macromolecule.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would involve numerically solving Newton's equations of motion for a system containing many molecules of the solute and solvent. This would allow for the exploration of the conformational landscape of the biphenyl derivative in a more realistic environment. Key parameters that could be extracted from such a simulation include the distribution of the torsional angle, the solvation structure around the molecule, and transport properties like the diffusion coefficient. These simulations would provide a more complete picture of how the molecule behaves in a condensed phase, which is crucial for applications in drug design and materials science.

Advanced Spectroscopic and Structural Characterization Studies of Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules like derivatives of 2-bromo-4-(trifluoromethoxy)biphenyl. The presence of various spin-active nuclei (¹H, ¹³C, ¹⁹F) allows for a comprehensive analysis of the molecular framework.

Multi-Dimensional NMR Techniques (e.g., 2D NMR, NOESY) for Structural Elucidation

While one-dimensional (1D) NMR provides initial data, complex structures such as substituted biphenyls necessitate multi-dimensional NMR experiments for unambiguous signal assignment. Techniques like ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. researchgate.net

COSY experiments establish proton-proton coupling networks within each aromatic ring, helping to identify adjacent protons.

HSQC correlates proton signals with their directly attached carbon atoms, providing definitive C-H assignments.

HMBC reveals long-range couplings (typically 2-3 bonds) between protons and carbons, which is critical for connecting the two biphenyl (B1667301) rings and assigning quaternary carbons, including those bonded to the bromine and trifluoromethoxy groups. researchgate.net

For conformational analysis, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable. In derivatives of this compound, NOESY can detect through-space interactions between protons on the different phenyl rings. The presence or absence of these cross-peaks provides direct evidence for the spatial proximity of the rings, which is a key aspect of their three-dimensional structure and potential atropisomerism. acs.org

Analysis of Carbon-Fluorine Coupling Constants and Chemical Shifts

The trifluoromethoxy (-OCF₃) group introduces distinct features into the ¹³C and ¹⁹F NMR spectra. The ¹⁹F nucleus is 100% abundant with a spin of 1/2, leading to coupling with nearby carbon and proton nuclei. github.io

¹⁹F NMR: The ¹⁹F NMR spectrum of a trifluoromethoxy-containing compound typically shows a singlet for the -OCF₃ group due to the equivalence of the three fluorine atoms. The chemical shift of this group is highly characteristic. The broad chemical shift range in ¹⁹F NMR helps in resolving individual fluorine-containing groups clearly. icpms.cz

¹³C NMR: In the ¹³C NMR spectrum, the carbon of the -OCF₃ group appears as a quartet due to one-bond coupling (¹J(CF)) with the three fluorine atoms. The aromatic carbons also exhibit coupling to the fluorine atoms over multiple bonds (ⁿJ(CF)). The magnitude of these coupling constants provides valuable structural information. github.ioorganicchemistrydata.org For instance, the carbon directly attached to the -OCF₃ group (C4) will show a significant ²J(CF) coupling.

The following table summarizes typical carbon-fluorine coupling constants observed for fluorinated aromatic compounds.

Coupling ConstantTypical Range (Hz)Description
¹J(CF)230 - 350One-bond coupling within the -CF₃ group.
²J(CF)20 - 50Two-bond coupling (e.g., C4 to F in the -OCF₃ group).
³J(CF)5 - 10Three-bond coupling (e.g., C3/C5 to F in the -OCF₃ group).
⁴J(CF)1 - 4Four-bond coupling (e.g., C2/C6 to F in the -OCF₃ group). github.io

X-ray Crystallography for Solid-State Structural Elucidation of Related Derivatives

X-ray crystallography provides definitive information about the solid-state structure of molecules, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. For derivatives of this compound, this technique is crucial for understanding intermolecular forces and conformational preferences.

Analysis of Intermolecular Interactions, including Halogen Bonding

In the solid state, the crystal packing of bromo-substituted aromatic compounds is often governed by a combination of van der Waals forces, π-π stacking, and specific noncovalent interactions like halogen bonding. nih.gov

Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region (the σ-hole) on a halogen atom (in this case, bromine) and a nucleophilic site on an adjacent molecule, such as a lone pair on an oxygen or nitrogen atom, or the π-electrons of an aromatic ring. nih.govnih.gov

Conformational Analysis in Crystalline States and Atropisomerism Considerations

A defining structural feature of biphenyls is the torsional or dihedral angle between the planes of the two aromatic rings. In the solid state, this angle is fixed and can be precisely measured by X-ray crystallography.

For this compound, the presence of a bulky bromine atom at an ortho position (C2) creates significant steric hindrance to rotation around the C1-C1' single bond. This restricted rotation can give rise to atropisomerism , where the molecule exists as a pair of stable, non-superimposable enantiomers.

Chiral Cavities and Recognition: Studies on the resolution of axially chiral biphenols have shown that catalysts can create chiral cavities that selectively bind to one enantiomer. acs.org This principle underscores the stable nature of atropisomers in ortho-substituted biphenyls.

Structural Preorganization: The specific conformation (dihedral angle) adopted in the crystal is a result of minimizing intramolecular steric strain and maximizing favorable intermolecular interactions. X-ray data provides a snapshot of this optimized geometry, which is essential for designing molecules for applications in materials science and catalysis. acs.org

Vibrational (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Probes

Vibrational and electronic spectroscopy provide complementary information about the functional groups and conjugated π-electron systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in derivatives of this compound. The spectrum provides a unique fingerprint for the molecule. Theoretical calculations using Density Functional Theory (DFT) are often used to assign the observed vibrational bands. nih.gov

The following table lists the expected characteristic IR absorption bands.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aromatic C=CRing Stretching1600 - 1450
C-F (in -OCF₃)Stretching1280 - 1100 (strong, complex bands)
C-O (Ether)Stretching1250 - 1050
C-BrStretching650 - 500

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π → π* transitions of the conjugated biphenyl system. The position (λ_max) and intensity (molar absorptivity) of the absorption bands are sensitive to the substitution pattern and the dihedral angle between the rings. A more planar conformation generally leads to a more extended π-conjugation, resulting in a red-shift (longer wavelength) of the absorption maximum. This technique can be used to study changes in conformation or electronic structure during chemical reactions or upon complexation. nih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination and Mechanistic Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as an indispensable analytical technique in the structural elucidation and mechanistic investigation of synthetic compounds. For derivatives of "this compound," HRMS provides unequivocal data for confirming molecular formulas through exact mass determination and offers critical insights into reaction pathways by identifying transient intermediates.

The power of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the calculation of an elemental composition that corresponds to the measured mass, thereby distinguishing between compounds that may have the same nominal mass but different chemical formulas. In the synthesis of derivatives of this compound, where complex multi-step reactions are often employed, HRMS is routinely used to verify the identity of intermediates and final products.

For instance, in the synthesis of a hypothetical derivative, the expected product's molecular formula is first used to calculate its theoretical exact mass. The sample is then analyzed by HRMS, and the experimentally measured m/z is compared to the theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed structure.

To illustrate this, consider the exact mass determination for a derivative of this compound. The table below showcases hypothetical HRMS data for such a compound.

CompoundMolecular FormulaCalculated Exact Mass (m/z)Measured Exact Mass (m/z)Mass Error (ppm)Ion Type
Hypothetical Derivative 1C14H9BrF3O2360.9792360.9789-0.83[M+H]+

Beyond simple structural confirmation, HRMS is a powerful tool for elucidating reaction mechanisms. By carefully analyzing the mass spectra of reaction mixtures at various time points, it is possible to detect and identify short-lived intermediates, providing direct evidence for a proposed mechanistic pathway. For example, in oxidation reactions involving derivatives of this compound, HRMS could be employed to detect the formation of transient species such as radical cations or superoxide (B77818) adducts. The detection of a superoxide intermediate by HRMS was instrumental in confirming the mechanistic pathway in the oxidative kinetic resolution of certain axially chiral biphenols. acs.orgacs.org This capability to identify reactive intermediates is crucial for optimizing reaction conditions and developing novel synthetic methodologies.

The fragmentation patterns observed in HRMS can also offer valuable structural information. While not the primary focus of this section, characteristic fragmentation can help to confirm the presence of specific structural motifs within the molecule. For halogenated compounds like this compound, the isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) provides a clear signature in the mass spectrum, aiding in the identification of bromine-containing fragments.

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for More Efficient and Sustainable Synthesis

The synthesis of 2-Bromo-4-(trifluoromethoxy)biphenyl, primarily achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, is heavily reliant on the performance of the catalytic system. acs.orgnih.gov Future research is intensely focused on creating catalysts that are not only more efficient but also more sustainable.

A significant trend is the move away from expensive and rare palladium catalysts towards more abundant and cost-effective first-row transition metals, particularly nickel. researchgate.net Nickel-based catalysts, such as NiCl2(PCy3)2, have demonstrated high efficacy in coupling reactions, including those involving challenging substrates. nih.govnih.govacs.org These catalysts are bench-stable and can facilitate the formation of biaryls in good to excellent yields, tolerating a wide array of functional groups. nih.govnih.gov

Catalyst TypeMetalKey AdvantagesRelevant Substrates
Palladium-Phosphine ComplexesPalladiumHigh activity, well-understood reactivityAryl halides, boronic acids nih.gov
Nickel-Phosphine ComplexesNickelLower cost, effective for challenging couplingsAryl carbamates, sulfamates nih.govnih.gov
Ligand-Modified CatalystsVariousEnhanced stability, selectivity, and efficiencyDiverse, including functionalized isocyanates acs.org

Exploration of Unconventional Reaction Pathways and Transformations

While the Suzuki-Miyaura reaction remains a workhorse for biphenyl (B1667301) synthesis, its reliance on pre-functionalized starting materials (halides and boronic acids) drives research into more direct and atom-economical methods. nih.gov One major avenue is the exploration of C-H activation, a strategy that aims to form carbon-carbon bonds by directly functionalizing abundant C-H bonds, thus avoiding the need for pre-installed leaving groups.

Another area of innovation involves expanding the scope of coupling partners beyond traditional aryl halides. Research has shown successful Suzuki-Miyaura cross-coupling reactions using aryl O-carbamates and O-sulfamates as electrophiles. nih.govnih.govacs.org These substrates are derived from readily available and inexpensive phenols, offering a valuable alternative to aryl halides and expanding the toolkit for biphenyl synthesis. nih.gov

Mechanochemistry, which uses mechanical force to induce chemical reactions, is also emerging as an environmentally benign alternative. nih.gov These solvent-free or low-solvent reactions can be faster and more selective than traditional solution-phase chemistry, offering a transformative approach to synthesizing compounds like this compound. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To translate laboratory discoveries into industrial-scale production, researchers are increasingly turning to flow chemistry and automation. In contrast to traditional batch processing, flow chemistry involves the continuous pumping of reagents through a reactor. beilstein-journals.org This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency, safety, and scalability. beilstein-journals.org

The integration of flow reactors with automated sampling and analysis platforms enables high-throughput experimentation and rapid optimization of reaction conditions. semanticscholar.org Automated systems can systematically vary reagent concentrations, catalyst loading, and residence times to quickly identify the optimal parameters for synthesizing this compound. This not only accelerates process development but also facilitates the generation of large quantities of the target molecule with high purity and reproducibility, which is essential for further research and commercial application. beilstein-journals.orgsemanticscholar.org

Advanced Characterization Techniques for In-situ Reaction Monitoring

A deep understanding of a chemical reaction as it happens is crucial for optimization and control. Advanced spectroscopic techniques are now being employed for in-situ (in the reaction mixture) monitoring, providing real-time data on reactant consumption, product formation, and the emergence of transient intermediates. mt.comspectroscopyonline.com

Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful. nih.govbeilstein-journals.org When coupled with reaction vessels or flow reactors, these methods allow chemists to track the kinetic profile of the synthesis of biphenyls. nih.govmt.com This real-time analysis helps in:

Understanding Reaction Mechanisms: Identifying short-lived intermediates that provide insight into the reaction pathway. spectroscopyonline.com

Optimizing Conditions: Allowing for immediate adjustments to reaction parameters to maximize yield and minimize byproducts. mt.com

Ensuring Safety and Robustness: Monitoring for potential excursions or the formation of undesirable species, which is critical for safe scale-up. mt.com

For structural confirmation of the final product, techniques like single-crystal X-ray diffraction remain invaluable, providing precise information on bond lengths, angles, and the three-dimensional arrangement of the molecule. acs.orgnih.gov

TechniqueType of InformationApplication in Synthesis
FTIR/Raman SpectroscopyFunctional group changes, concentration profilesReal-time monitoring of reactant conversion and product formation nih.govmt.com
NMR SpectroscopyStructural information, quantification of speciesIn-situ kinetic studies, intermediate detection in flow systems beilstein-journals.org
Single-Crystal X-ray DiffractionPrecise 3D molecular structureDefinitive structural elucidation of the final product nih.gov

Synergistic Approaches Combining Experimental and Computational Methodologies

The combination of experimental work with computational chemistry represents a powerful paradigm in modern chemical research. researchgate.net Density Functional Theory (DFT) and other computational methods are increasingly used to model reaction mechanisms, predict the energetics of catalytic cycles, and rationalize experimental observations. nih.govrsc.org

In the context of synthesizing this compound, this synergy can be applied to:

Catalyst Design: Computationally screening potential ligands or metal centers to predict their catalytic activity before committing to laboratory synthesis. researchgate.net

Mechanism Elucidation: Modeling the transition states of key steps like oxidative addition and reductive elimination to understand the factors that control reaction rates and selectivity. nih.govnih.govrsc.org For example, computational studies have elucidated the five-centered transition state involved in the oxidative addition of nickel catalysts with aryl carbamates. nih.govnih.govacs.org

Interpreting Spectroscopic Data: Calculating theoretical spectra (e.g., NMR, IR) to help assign experimental signals and confirm the structure of products and intermediates. nih.gov

By benchmarking computational results against experimental data, researchers can build highly accurate predictive models. rsc.org This integrated approach accelerates the discovery of new reactions and catalysts, leading to more efficient, predictable, and rationally designed syntheses of complex molecules like this compound. acs.org

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Bromo-4-(trifluoromethoxy)biphenyl, and what factors influence yield optimization?

  • Methodology :

  • Suzuki-Miyaura Cross-Coupling : Utilize a palladium catalyst (e.g., Pd(PPh₃)₄) to couple 2-bromo-4-(trifluoromethoxy)phenylboronic acid with a brominated benzene derivative. Reaction conditions typically involve inert atmospheres (N₂/Ar), solvents like THF or DMF, and mild heating (60–80°C) .
  • Electrophilic Bromination : Introduce bromine at the ortho position of 4-(trifluoromethoxy)biphenyl using Br₂ in the presence of Lewis acids (e.g., FeBr₃). Control stoichiometry to avoid over-bromination.
  • Yield Optimization : Catalyst loading (1–5 mol%), solvent purity, and reaction time are critical. Monitor via TLC or HPLC to terminate reactions at optimal conversion.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodology :

  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and splitting patterns influenced by the electron-withdrawing trifluoromethoxy group (-OCF₃).
  • ¹⁹F NMR : Detect the -OCF₃ group as a singlet near δ -55 to -60 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (MW = 307.03 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • X-ray Crystallography : Resolve crystal structure and confirm regiochemistry (e.g., biphenyl dihedral angles) .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability?

  • Methodology :

  • Storage : Store in amber vials under inert gas (Ar) at -20°C to prevent degradation. Avoid exposure to moisture or light, which may hydrolyze the trifluoromethoxy group .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. The compound may release toxic fumes (e.g., HBr) upon decomposition .

Advanced Questions

Q. How can researchers resolve contradictions in melting point or solubility data reported for this compound across literature sources?

  • Methodology :

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. Reproduce synthesis under controlled conditions to isolate high-purity samples.
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to determine precise melting points and detect polymorphs. Compare results with crystallography data .
  • Solubility Studies : Test in solvents (e.g., DMSO, ethanol) at varying temperatures. Note discrepancies due to hygroscopicity or polymorphic forms .

Q. What strategies are recommended for designing catalytic systems in cross-coupling reactions involving this compound as a substrate?

  • Methodology :

  • Catalyst Selection : Use Pd-based catalysts (e.g., Pd(OAc)₂) with bulky ligands (XPhos, SPhos) to enhance steric control and reduce homocoupling byproducts.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aryl halides. Additives like Cs₂CO₃ enhance reaction efficiency .
  • In Situ Monitoring : Employ GC-MS or Raman spectroscopy to track reaction progress and adjust parameters (e.g., temperature, ligand ratio).

Q. How does the presence of the trifluoromethoxy group influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodology :

  • Electronic Effects : The -OCF₃ group is strongly electron-withdrawing, directing electrophiles to the para position relative to the bromine.
  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., -OCH₃) using UV-Vis spectroscopy or stopped-flow techniques.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states for substitution pathways .

Q. In crystallography studies of derivatives, how does the trifluoromethoxy substituent affect crystal packing and polymorphism?

  • Methodology :

  • Crystal Engineering : Analyze intermolecular interactions (e.g., C-F···H hydrogen bonds, π-π stacking) using Mercury software. The -OCF₃ group often induces dense packing due to its polarity .
  • Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol/water vs. acetone) to isolate different forms. Characterize via PXRD and DSC .

Data Contradiction Analysis

Parameter Reported Value A Reported Value B Resolution Strategy
Melting Point (°C)112–115 189 (dec.) Verify purity via HPLC; use DSC
Solubility in DMSO>10 mM <5 mM Test under controlled humidity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.